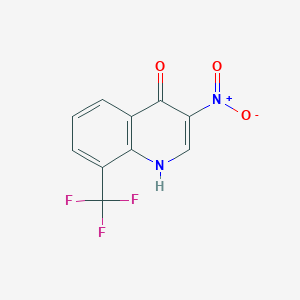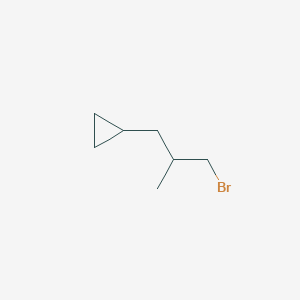
(3-Bromo-2-methylpropyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-2-methylpropyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopropane ring substituted with a 3-bromo-2-methylpropyl group. The presence of the bromine atom and the cyclopropane ring imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-methylpropyl)cyclopropane can be achieved through several methods. One common approach involves the α-bromination of carbonyl compounds. For instance, the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N) can yield bromomethyl cyclopropane derivatives . This method is efficient and provides high yields within a short reaction time.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using molecular bromine or copper(II) bromide as brominating agents. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for further applications.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Bromo-2-methylpropyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different cyclopropane derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as propene, by the removal of hydrogen and bromine atoms.
Cyclopropanation Reactions: The cyclopropane ring can participate in cyclopropanation reactions, forming more complex cyclic structures.
Common Reagents and Conditions:
Bromination: Molecular bromine or copper(II) bromide.
Substitution: Hydroxide ions or other nucleophiles.
Cyclopropanation: Cyanogen bromide (BrCN) and triethylamine (Et3N).
Major Products Formed:
Substitution: Various substituted cyclopropane derivatives.
Elimination: Alkenes such as propene.
Cyclopropanation: Complex cyclic structures.
Applications De Recherche Scientifique
(3-Bromo-2-methylpropyl)cyclopropane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Bromo-2-methylpropyl)cyclopropane involves its reactivity due to the presence of the bromine atom and the strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions . These reactions can lead to the formation of various products with different biological and chemical activities.
Comparaison Avec Des Composés Similaires
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Bromocyclopropane: Similar structure but without the methylpropyl group.
Cyclopropylmethyl bromide: Similar structure but with a different substitution pattern.
Uniqueness: (3-Bromo-2-methylpropyl)cyclopropane is unique due to the presence of both the bromine atom and the 2-methylpropyl group on the cyclopropane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H13Br |
|---|---|
Poids moléculaire |
177.08 g/mol |
Nom IUPAC |
(3-bromo-2-methylpropyl)cyclopropane |
InChI |
InChI=1S/C7H13Br/c1-6(5-8)4-7-2-3-7/h6-7H,2-5H2,1H3 |
Clé InChI |
AOJARYGVVRZHSD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


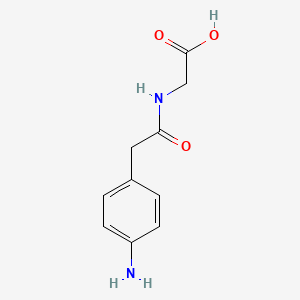
![2-phenyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13584765.png)
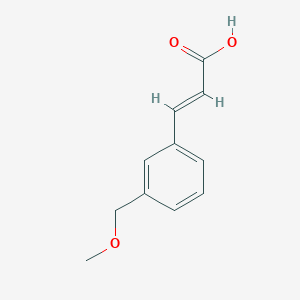
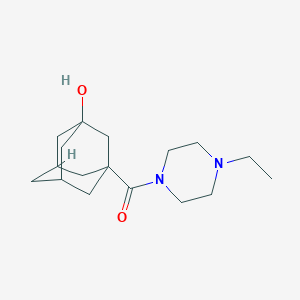
![tert-butylN-[2-amino-1-(1-methyl-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B13584801.png)
![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-dihydropyrimidine-2,4-dione](/img/structure/B13584811.png)
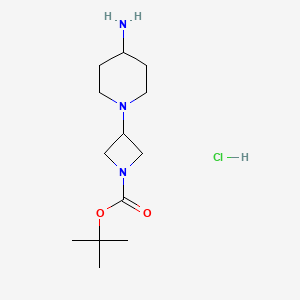
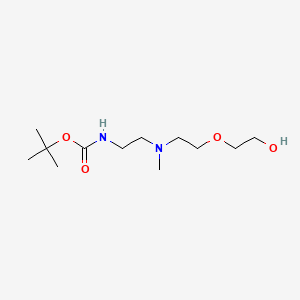
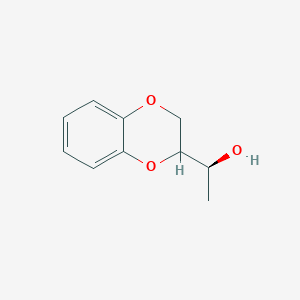
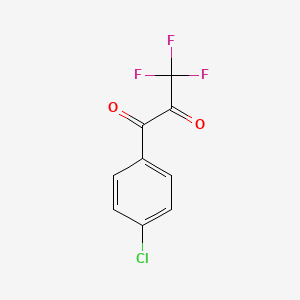
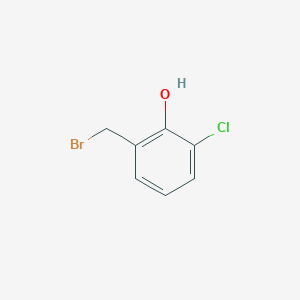
![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
